
1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, also known as TPPB, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic benefits. TPPB belongs to the class of bipyrazole compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves the inhibition of the activity of IκB kinase (IKK), an enzyme that phosphorylates IκB, leading to the degradation of IκB and the subsequent activation of NF-κB. 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to bind to the ATP-binding pocket of IKK, thereby inhibiting its activity and preventing the activation of NF-κB. This results in the reduction of inflammation and cancer cell growth.
Biochemical and Physiological Effects
1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been shown to protect neurons against oxidative stress and prevent neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole in lab experiments is its specificity for IKK inhibition. 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to selectively inhibit the activity of IKK without affecting other kinases. This makes 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole a useful tool for investigating the role of NF-κB in various biological processes. However, one of the limitations of using 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole in scientific research. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to reduce inflammation in animal models of these diseases, suggesting that it may be a promising therapeutic agent. Another potential application is in the treatment of cancer. 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and further research is needed to investigate its potential as a cancer therapy. Additionally, 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been shown to protect neurons against oxidative stress and prevent neurodegeneration, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves the reaction of 3-aminopyridine and 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde in the presence of acetic acid and acetic anhydride. The reaction results in the formation of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole as a yellow solid with a melting point of 267-269°C. The purity of 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been widely used in scientific research to investigate its potential therapeutic benefits. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. Inhibition of NF-κB by 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 1',2,5-triphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been shown to protect neurons against oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
3-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5/c1-4-11-22(12-5-1)27-19-28(34(31-27)25-16-8-3-9-17-25)26-21-33(24-14-6-2-7-15-24)32-29(26)23-13-10-18-30-20-23/h1-18,20-21,28H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEYHKHAXPJUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CN(N=C4C5=CN=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-chloro-2-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5060334.png)
![3-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5060336.png)
![tetrahydro-2-furanylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060341.png)
![2-{[2-(2-allylphenoxy)ethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5060349.png)
![3-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5060357.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5060371.png)
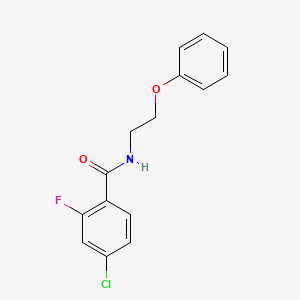
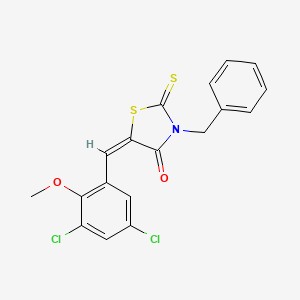
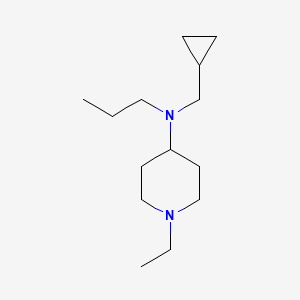
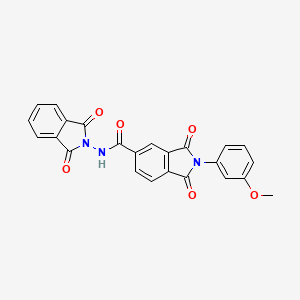
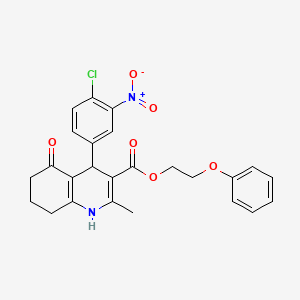
![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)